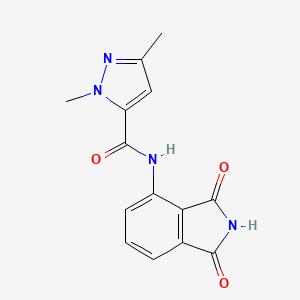

N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-7-6-10(18(2)17-7)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVDMHDPXFITBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 4-amino-1,3-dioxoisoindoline under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carboxamides or other derivatives.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular processes .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a pyrazole-carboxamide backbone with several analogues, but its unique substituents differentiate its physicochemical and biological properties:

Key Observations :

- The dioxoisoindolinyl group in the target compound enhances rigidity and may improve target selectivity over flexible analogues like N-(1,3-dimethylpyrazol-5-yl)-4-fluorobenzenecarboxamide .

Yield Comparison :

- Simpler analogues (e.g., N-(1,3-dimethylpyrazol-5-yl)-4-fluorobenzenecarboxamide ) achieve yields >70% under standard conditions , while bicyclic systems like the target compound may require optimization due to steric hindrance.

Analysis :

- The dioxoisoindolinyl group may mimic ATP’s adenine ring in kinase binding pockets, akin to TAK-593 ’s imidazopyridazine core .

Physicochemical Properties

| Property | Target Compound | TAK-593 | N-(1,3-dimethylpyrazol-5-yl)-4-fluorobenzenecarboxamide |

|---|---|---|---|

| Molecular Weight | ~273.25 | 458.51 | 233.24 |

| logP (Predicted) | ~2.1 | 3.8 | 1.9 |

| Solubility (mg/mL) | <0.1 (aqueous) | 0.05 | 1.2 |

Implications :

- TAK-593 ’s higher molecular weight and logP align with its use in targeted therapies requiring prolonged receptor interaction .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound with notable biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isoindoline moiety : Contributes to the compound's stability and biological interactions.

- Pyrazole ring : Known for its pharmacological properties, enhancing the compound's activity against specific targets.

- Carboxamide group : Involved in hydrogen bonding, crucial for interaction with biological macromolecules.

1. PARP-1 Inhibition

Research has identified this compound as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The inhibition of PARP-1 is significant in cancer therapy, particularly for tumors with BRCA mutations.

- IC50 Values : The compound exhibited IC50 values in the low nanomolar range against PARP-1, indicating strong inhibitory potency. For instance, one study reported an IC50 of 3.05 nM for a related quinoxaline derivative containing a pyrazole ring .

2. Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MDA-MB-436 (BRCA1 mutant) | 2.57 | More potent than Olaparib (8.90 µM) |

| Other tested lines | Varies | Comparable to reference drugs |

The results indicated that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells .

The mechanism by which this compound exerts its effects involves:

- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MDA-MB-436 cells.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in both early and late apoptotic cell populations upon treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: In Vitro Efficacy

A study assessed the cytotoxic effects on MDA-MB-436 cells, demonstrating that treatment with this compound led to significant reductions in cell viability compared to controls. The mechanism was linked to apoptosis and cell cycle modulation.

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound effectively binds to the active site of PARP-1. The binding affinity was enhanced by specific structural features of the molecule that facilitate interactions with key residues within the enzyme's active site .

Q & A

Q. What are the established synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

A common approach involves multi-step condensation and alkylation reactions. For example, pyrazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazines, followed by functionalization of the isoindolinone moiety. Key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine to form pyrazole cores .

- Alkylation : Introducing substituents (e.g., methyl groups) using alkyl halides in the presence of K₂CO₃ and DMF as a solvent .

- Amide coupling : Final carboxamide formation via condensation with activated carbonyl intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

- ¹H/¹³C NMR : Resolves tautomerism in pyrazole rings and confirms substitution patterns. For example, pyrazole protons typically appear as singlets at δ 2.2–2.5 ppm for methyl groups .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, with exact mass matching theoretical values (e.g., [M+H]⁺ calculated for C₁₅H₁₄N₄O₃: 298.11) .

Q. What intermediates are pivotal in its synthesis?

Key intermediates include:

- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate : Synthesized via cyclocondensation of ethyl acetoacetate and phenylhydrazine .

- 1,3-Dimethylpyrazole-5-carboxylic acid : Formed by hydrolysis of ester intermediates under basic conditions .

- Activated isoindolinone precursors : Prepared via nitration/reduction sequences for amide coupling .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for improved yields?

Quantum chemical calculations and reaction path searches (e.g., using ICReDD’s workflow) predict optimal solvents, catalysts, and temperatures. For example:

Q. Table 1: Computational Optimization Parameters

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Solvent polarity | High (DMF, ε = 36.7) | |

| Catalyst | K₂CO₃ (1.2 mmol) | |

| Reaction temperature | 25–50°C (room temp. viable) |

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

- Variable Temperature NMR : Detects tautomer equilibria (e.g., pyrazole vs. pyrazolone forms) by observing peak splitting at low temperatures .

- X-ray crystallography : Provides definitive structural assignments. For example, Acta Crystallographica studies confirm bond lengths and angles in pyrazole-isoindolinone hybrids .

- DFT calculations : Predict ¹³C chemical shifts to validate experimental NMR assignments .

Q. What molecular docking strategies assess its bioactivity against enzyme targets?

Docking studies (e.g., with AutoDock Vina) evaluate binding affinity to targets like dihydrofolate reductase (DHFR):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.